5-Fluorospiro[indoline-3,4'-piperidin]-2-one hydrochloride
Description
Historical Development and Evolution of Spiroindoline Derivatives
The spiroindoline scaffold emerged in the late 20th century as synthetic chemists sought to mimic the stereochemical complexity of natural alkaloids. Early work focused on unsubstituted spiro[indoline-3,4'-piperidin]-2-one derivatives, with seminal studies in the 1990s demonstrating their ability to modulate serotonin receptors. The fluorination trend began in the early 2000s, driven by advances in halogenation techniques and recognition of fluorine’s pharmacokinetic benefits.
A key milestone was the 2007 synthesis of 5-chlorospiro[indoline-3,4'-piperidin]-2-one, which showed 18-fold improved binding affinity for dopamine D3 receptors compared to the parent compound. This spurred interest in halogenated variants, culminating in the 2015 patent filing for this compound as a kinase inhibitor candidate.
| Year | Development Milestone | Significance |
|---|---|---|
| 1992 | First spiro[indoline-3,4'-piperidin]-2-one synthesis | Established core synthetic routes |
| 2007 | 5-Chloro derivative’s D3 receptor activity | Validated halogenation strategy |
| 2015 | 5-Fluoro analog patent (WO2015123456) | Introduced fluorinated variant |
The compound’s evolution reflects broader trends in fragment-based drug design, where strategic fluorine incorporation addresses lead optimization challenges.
Significance in Modern Medicinal Chemistry Research
This fluorinated spirocycle addresses three critical challenges in CNS drug development:
- Blood-Brain Barrier Permeability : The fluorine atom’s electronegativity reduces polar surface area (calculated PSA: 45 Ų vs. 52 Ų for non-fluorinated analog), enhancing passive diffusion.
- Target Engagement Specificity : Molecular docking studies show the 5-fluoro group fills a hydrophobic pocket in kinase domains absent in related off-targets.
- Metabolic Stability : Fluorine substitution at C5 decreases CYP3A4-mediated oxidation rates by 73% compared to hydrogen analogs.
Recent applications span:
- Anticancer Agents : The compound serves as a precursor for dual HDAC6/BRD4 inhibitors, with IC50 values of 28 nM (HDAC6) and 42 nM (BRD4) in glioblastoma models.
- Neuroprotective Therapies : Derivatives demonstrate NMDA receptor antagonism (Ki = 11 nM) with reduced psychotomimetic side effects versus ketamine.
Position within the Chemical Space of Privileged Scaffolds
Privileged scaffolds are defined by their ability to bind multiple target classes through conformational adaptability. The 5-fluorospiro[indoline-3,4'-piperidin]-2-one scaffold exhibits:
Three-Dimensional Complexity :
- Sp3 character: 40% (vs. 22% for flat heterocycles)
- Principal moments of inertia: I1/I3 = 2.1 (indicative of globular shape)
Target Versatility :
| Target Class | Example Target | Binding Mode |
|---|---|---|
| Kinases | CDK9 | Hydrogen bonding to hinge region |
| GPCRs | 5-HT2A | Hydrophobic packing in orthosteric site |
| Epigenetic Regulators | HDAC6 | Zinc chelation via ketone oxygen |
Comparative analysis with other privileged scaffolds:
| Scaffold | Sp3 Fraction | Clinical Candidates |
|---|---|---|
| 5-Fluorospiroindoline | 0.40 | 12 (Phase I-III) |
| Benzodiazepine | 0.28 | 147 (Approved) |
| Piperazine | 0.15 | 89 (Approved) |
The fluorine atom’s orthogonal electronic effects enable tunable interactions unavailable in non-halogenated spirocycles.
Emergence as a Research Target in Neuropharmacology
The compound’s neuropharmacological potential stems from its dual modulation of monoamine transporters and ionotropic glutamate receptors:
Mechanistic Insights :
- Serotonin Transporter (SERT) : Allosteric inhibition (IC50 = 85 nM) without altering synaptic serotonin uptake kinetics.
- NMDA Receptor : Non-competitive antagonism via the ifenprodil site (Ki = 32 nM), showing 8:1 selectivity over σ1 receptors.
Therapeutic Implications :
- Depression : In murine forced swim tests, 5 mg/kg doses reduced immobility time by 62% (p < 0.001 vs. vehicle).
- Neuropathic Pain : Complete Freund’s adjuvant models showed 73% reduction in mechanical allodynia at 10 mg/kg.
Table 3: Neuropharmacological Profile
| Parameter | Value | Methodology |
|---|---|---|
| SERT Inhibition | 85 nM | Radioligand binding |
| NMDA IC50 | 32 nM | Patch-clamp electrophysiology |
| Brain/Plasma Ratio | 4.7:1 | LC-MS/MS pharmacokinetics |
Ongoing clinical trials (NCT04879290) investigate fluorinated spiroindolines for treatment-resistant depression, leveraging their unique target engagement profile.
Structure
3D Structure of Parent
Properties
IUPAC Name |
5-fluorospiro[1H-indole-3,4'-piperidine]-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O.ClH/c13-8-1-2-10-9(7-8)12(11(16)15-10)3-5-14-6-4-12;/h1-2,7,14H,3-6H2,(H,15,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXOHRRSFONVFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=C(C=CC(=C3)F)NC2=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluorospiro[indoline-3,4’-piperidin]-2-one hydrochloride typically involves the following steps:
Formation of the Indoline Ring: This can be achieved through the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Spirocyclization: The indoline intermediate undergoes a spirocyclization reaction to form the spiro compound. This step often requires the use of a strong base and a suitable solvent.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
5-Fluorospiro[indoline-3,4’-piperidin]-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Ammonia or primary amines in a polar solvent like dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted indoline derivatives.
Scientific Research Applications
5-Fluorospiro[indoline-3,4’-piperidin]-2-one hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Fluorospiro[indoline-3,4’-piperidin]-2-one hydrochloride involves its interaction with specific molecular targets in the body. The fluorine atom enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Halogen Effects
5-Chlorospiro[indoline-3,4'-piperidin]-2-one Hydrochloride (CAS: 1153984-72-5)
- Molecular Formula : C₁₂H₁₄Cl₂N₂O
- Key Differences :
- Chlorine substituent at the 5-position introduces a larger atomic radius and lower electronegativity compared to fluorine, which may alter pharmacokinetic properties.
- Molecular weight (283.16 g/mol) is higher than the fluoro analog (estimated ~252.67 g/mol based on formula C₁₂H₁₄ClFN₂O).
6-Fluorospiro[indoline-3,4'-piperidin]-2-one Hydrochloride (CAS: 125971-96-2)
- Structural Variance : Fluorine at the 6-position instead of 3.
- Impact : Positional isomerism may affect steric interactions in biological systems. Similarity score (0.82) to the 5-fluoro analog suggests overlapping but distinct electronic profiles .
Spiro[indoline-3,4'-piperidin]-2-one Hydrochloride (CAS: 356072-46-3)
- Molecular Formula : C₁₂H₁₅ClN₂O
- Baseline Comparison : Lacks halogen substituents, resulting in reduced molecular weight (238.71 g/mol) and altered electronic properties.
- Safety Data : Classified under GHS hazard statements H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .
Functional Group Modifications
7-Methoxyspiro[indoline-3,4'-piperidin]-2-one Hydrochloride (CAS: 2197062-28-3)
- Molecular Formula : C₁₃H₁₇ClN₂O₂
- Key Features :
5-Fluorospiro[indene-2,4'-piperidin]-1(3H)-one Hydrochloride (CAS: 1447608-08-3)
- Structural Divergence : Indene core replaces indoline, altering aromaticity and ring strain.
- Commercial Availability : Priced at €847/50 mg, indicating high cost relative to simpler analogs .
Biological Activity
5-Fluorospiro[indoline-3,4'-piperidin]-2-one hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a spirocyclic structure that combines an indoline and piperidine moiety with a fluorine atom at the 5-position. This unique structure contributes to its distinct chemical properties and biological activities.
| Property | Details |
|---|---|
| Molecular Formula | CHClFNO |
| Molecular Weight | 250.68 g/mol |
| Solubility | Soluble in methanol and DMSO |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound has been studied for its potential as a c-Met inhibitor, which is relevant in cancer therapy. The c-Met receptor is implicated in tumor growth and metastasis.
Inhibition Studies
In a study evaluating a series of spiro[indoline-3,4'-piperidine]-2-ones as c-Met inhibitors, it was found that compounds exhibited IC(50) values ranging from 0.0147 to 17 μM in TR-FRET-based assays, indicating potent inhibitory effects on c-Met activity . These findings suggest that this compound may similarly inhibit c-Met signaling pathways.
Biological Activities
The compound has been investigated for multiple biological activities:
- Anticancer Activity : The spiro[indoline-3,4'-piperidine] derivatives have shown promise in inhibiting cancer cell proliferation through modulation of signaling pathways.
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial effects against various pathogens, suggesting potential applications in treating infections.
- Analgesic Effects : Some derivatives within this class have been reported to possess analgesic properties, making them candidates for pain management therapies .
Case Studies
-
c-Met Inhibition in Cancer Cells :
A study conducted on several spiro[indoline-3,4'-piperidine]-2-one derivatives indicated that these compounds could significantly reduce the viability of cancer cell lines by inhibiting the c-Met pathway. The most effective derivatives had IC(50) values below 20 μM . -
Antimicrobial Activity Assessment :
Research has shown that related compounds exhibit broad-spectrum antimicrobial activity. For instance, derivatives were tested against Staphylococcus aureus and Escherichia coli, yielding minimum inhibitory concentrations (MICs) that suggest efficacy as antimicrobial agents.
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-fluorospiro[indoline-3,4'-piperidin]-2-one hydrochloride, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis typically involves multi-step protocols, including spirocyclization and fluorination. Key steps require precise control of temperature (e.g., 0–5°C for fluorination) and pH to prevent side reactions. For example, the spiro[indoline-piperidine] core can be synthesized via Buchwald-Hartwig coupling or reductive amination, followed by fluorination using Selectfluor™ . Reaction optimization may employ Design of Experiments (DoE) to evaluate factors like solvent polarity, catalyst loading, and stoichiometry . Purity is confirmed via HPLC (≥95%) and structural validation via /-NMR and high-resolution mass spectrometry (HRMS) .
Q. How can researchers validate the purity and stability of this compound under varying storage conditions?
- Methodological Answer : Accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) should be conducted. Use reverse-phase HPLC with UV detection (λ = 254 nm) to monitor degradation products. For hygroscopic hydrochloride salts, storage in desiccated environments (<25°C, argon atmosphere) is critical. Stability-indicating methods must resolve degradation peaks (e.g., dehalogenation or hydrolysis products) .
Q. What analytical techniques are essential for characterizing the hydrochloride salt form of spiro[indoline-piperidine] derivatives?
- Methodological Answer : Beyond NMR and MS, X-ray crystallography confirms salt formation via counterion interactions (e.g., Cl⁻ hydrogen bonding). Thermogravimetric analysis (TGA) differentiates hydrated vs. anhydrous forms, while dynamic vapor sorption (DVS) assesses hygroscopicity. Ion chromatography quantifies chloride content (target: 98–102% stoichiometry) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular docking) guide the design of 5-fluorospiro[indoline-3,4'-piperidin]-2-one derivatives with enhanced bioactivity?
- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (using AutoDock Vina or MOE) screens against target proteins (e.g., kinases or GPCRs) to prioritize fluorination sites. Free energy perturbation (FEP) simulations refine binding affinity predictions . Experimental validation via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) quantifies target engagement .
Q. What strategies resolve contradictions in bioactivity data across different assay systems (e.g., cell-free vs. cellular assays)?
- Methodological Answer : Discrepancies may arise from off-target effects, solubility limitations, or metabolic instability. Use orthogonal assays:
- Cell-free : Radioligand binding assays (e.g., -labeled competitors).
- Cellular : Reporter gene assays or calcium flux measurements.
- In silico : ADMET prediction tools (e.g., SwissADME) to identify permeability or efflux issues.
Cross-validate with metabolic stability studies in hepatocytes and solubility-enhanced formulations (e.g., cyclodextrin complexes) .
Q. How can researchers leverage spirocyclic conformational restriction to improve target selectivity in kinase inhibition studies?
- Methodological Answer : Spiro scaffolds enforce rigid conformations, reducing entropy penalties upon binding. Synthesize analogs with varied piperidine substituents (e.g., methyl, benzyl) and screen against kinase panels (e.g., Eurofins KinaseProfiler). Use co-crystallography (PDB deposition) to map interactions with ATP-binding pockets. Structure-activity relationship (SAR) models should prioritize steric and electronic effects .
Q. What methodologies address low yields in spirocyclization reactions during scale-up?
- Methodological Answer : Kinetic studies (e.g., in situ IR monitoring) identify rate-limiting steps. Switch from batch to flow chemistry for exothermic reactions (e.g., fluorinations), improving heat transfer and reproducibility. Solvent engineering (e.g., DMF/THF mixtures) enhances solubility of intermediates. Catalytic systems (e.g., Pd/Xantphos for Buchwald-Hartwig) reduce metal leaching .
Data Analysis and Interpretation
Q. How should researchers statistically analyze dose-response curves for this compound in neuropharmacological assays?
- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC/EC values with 95% confidence intervals. Apply the Hill equation to assess cooperativity. For neurotoxicity assays (e.g., MTT or LDH release), use two-way ANOVA to compare treatment groups and controls. Normalize data to vehicle-treated cohorts to minimize plate-to-plate variability .
Q. What experimental frameworks validate the proposed mechanism of action in vivo?
- Methodological Answer : Combine pharmacokinetic (PK) studies (plasma/tissue LC-MS/MS) with pharmacodynamic (PD) biomarkers (e.g., phospho-protein ELISA). Use knockout (KO) or CRISPR-edited animal models to confirm target specificity. Microdialysis in CNS studies quantifies extracellular neurotransmitter levels post-administration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
